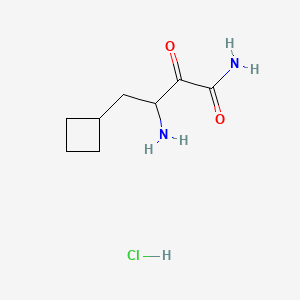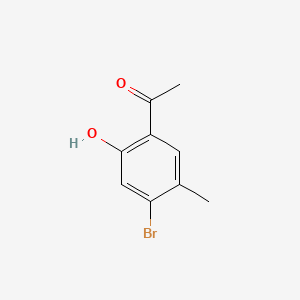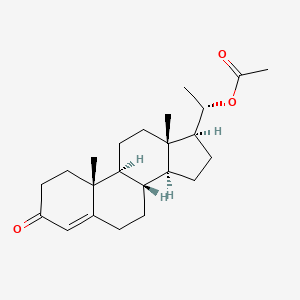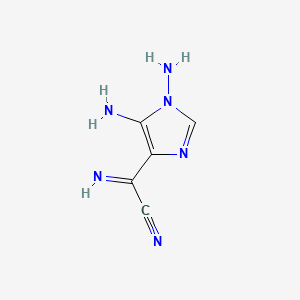![molecular formula C22H42O3 B583202 rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone CAS No. 1795791-38-6](/img/no-structure.png)
rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone, also known as 4-Hydroxy-2-hexyl-1-cyclopentanone (HHC) is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is a chiral molecule that is commonly used in the field of organic chemistry due to its unique structure and properties.
Mécanisme D'action
The mechanism of action of HHC is not fully understood, but it is believed to involve its interaction with various enzymes and receptors in the body. HHC has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
HHC has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and receptors in the body. HHC has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HHC in lab experiments is its unique structure and properties, which make it a useful tool for studying various chemical reactions and processes. However, one limitation of using HHC in lab experiments is its relatively high cost and limited availability.
Orientations Futures
There are a number of potential future directions for research involving HHC, including further studies on its potential therapeutic effects, the development of new materials based on its structure and properties, and the synthesis of new analogs and derivatives for use in various scientific research applications. Additionally, further studies are needed to fully understand the mechanism of action of HHC and its potential interactions with various enzymes and receptors in the body.
Méthodes De Synthèse
The synthesis of HHC can be achieved through a multi-step process that involves the use of various reagents and catalysts. One common method for synthesizing HHC involves the reaction of a cyclic ketone with an aldehyde in the presence of a Lewis acid catalyst. This reaction results in the formation of an oxetanone ring, which is a key structural feature of HHC.
Applications De Recherche Scientifique
HHC has been studied for its potential use in various scientific research applications, including as a chiral reagent in organic chemistry, as a flavoring agent in the food industry, and as a potential therapeutic agent in medicine. HHC has also been studied for its potential use in the development of new materials, such as polymers and surfactants.
Propriétés
Numéro CAS |
1795791-38-6 |
|---|---|
Formule moléculaire |
C22H42O3 |
Poids moléculaire |
354.575 |
Nom IUPAC |
(3R,4S)-3-hexyl-4-(2-hydroxytridecyl)oxetan-2-one |
InChI |
InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21-20(22(24)25-21)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19?,20-,21+/m1/s1 |
Clé InChI |
RSOUWOFYULUWNE-JUODMZLFSA-N |
SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O |
Synonymes |
cis-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenylmethyl O-(N-Acetyl-alpha-neuraminosyl)-3-O-(beta-D-galactopyranosyl)-4-[2-(acetylamino)-2-deoxy]-beta-D-glucopyranoside](/img/structure/B583124.png)

![3-(2-Chloroethyl)-2-methyl-1-oxido-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-4-one](/img/structure/B583126.png)



![2-Amino-1,6-dihydro-7H-imidazo[4,5-f]quinolin-7-one](/img/structure/B583136.png)


![10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity)](/img/structure/B583142.png)